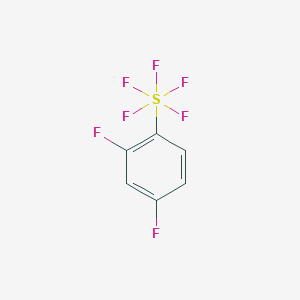

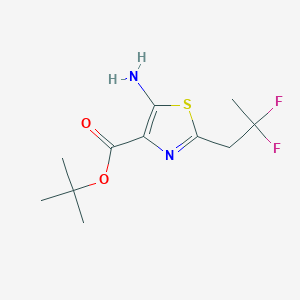

(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

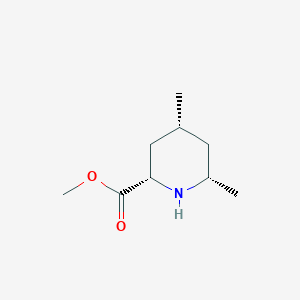

“(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane” likely contains a phenyl ring with fluorine atoms at the 2 and 4 positions, and a pentafluoro sulfane group. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Chemical Reactions Analysis

Fluorinated compounds, such as “this compound”, can participate in various chemical reactions. The presence of fluorine atoms can enhance the stability of the compound and influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of fluorine atoms and the sulfane group. Fluorine atoms can enhance the stability, polarity, and lipophilicity of the compound .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic and Polyfunctional Compounds

New pentafluoro-lambda6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized efficiently. These compounds serve as useful intermediates for the preparation of heterocyclic and polyfunctional compounds containing the pentafluorosulfanyl group (Brel, 2006).

Polymer and Surface Coating Applications

Pentafluoro-lambda6-sulfanyl-containing 1,3-, 1,4-, and 1,5-alkadienes have been synthesized and their epoxidation studied. These compounds are valuable as monomers or intermediates in preparing polymers, polymer surface coatings, and heterocyclic compounds containing the SF5 group (Brel, 2005).

Chemiluminescence and Oxidation Studies

Sulfanyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored, offering insights into novel chemical reactions and potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Improving Synthetic Routes

The use of iodine pentafluoride has elucidated a challenging Cl-F exchange fluorination reaction in preparing pentafluoro-lambda6-sulfanyl-(hetero)arenes with electron-withdrawing substituents. This advancement inhibits a major side-reaction of C-S bond cleavage, improving synthetic efficiency (Cui et al., 2017).

Environmental Applications

Tetrafluoro-lambda6-sulfanyl has been utilized as a bridging group to bond perfluoroalkyl to phenylene, leading to materials with improved environmental degradation properties under ultraviolet light. This application highlights the potential for creating more eco-friendly materials (Wang et al., 2020).

Drug Development Potential

Pyridine-SF4-isoxazolines, connected by a rodlike trans-SF4 linker, have been synthesized. The SF4 linkers provide a viable alternative to traditional linkers in drug design, showcasing the potential for these compounds in developing new pharmaceuticals (Maruno et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7S/c7-4-1-2-6(5(8)3-4)14(9,10,11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDAZTJMECAHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![N-(2-chlorobenzyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2992265.png)

![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)